molecular formula C5H9ClN4O B6609025 2-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one hydrochloride CAS No. 2866352-31-8

2-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one hydrochloride

Cat. No.: B6609025
CAS No.: 2866352-31-8
M. Wt: 176.60 g/mol
InChI Key: WQISFYGXDMRUSR-UHFFFAOYSA-N
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Description

2-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one hydrochloride typically involves the reaction of 1-methyl-1H-1,2,4-triazole-5-carboxylic acid with ethyl chloroformate to form an intermediate, which is then reacted with ammonia to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles with different functional groups.

Scientific Research Applications

2-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an antifungal and antiviral agent.

    Industry: The compound is used in the development of new materials with specific properties, such as corrosion resistance and thermal stability.

Mechanism of Action

The mechanism of action of 2-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can bind to metal ions and form coordination complexes, which can inhibit the activity of certain enzymes. Additionally, the compound can interact with nucleic acids and proteins, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A parent compound with similar structural features but lacking the amino and ethanone groups.

    1,2,3-Triazole: Another triazole derivative with different nitrogen atom positions.

    Imidazole: A five-membered ring compound with two nitrogen atoms, often compared to triazoles due to similar chemical properties.

Uniqueness

2-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino and ethanone groups enhances its reactivity and potential for forming coordination complexes, making it valuable in various applications.

Properties

IUPAC Name

2-amino-1-(2-methyl-1,2,4-triazol-3-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O.ClH/c1-9-5(4(10)2-6)7-3-8-9;/h3H,2,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQISFYGXDMRUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C(=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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